N-ethylnaphthalene-1-sulfonamide
Overview
Description
N-ethylnaphthalene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is modified with an ethyl group and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylnaphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by the introduction of an ethyl group. One common method is the reaction of naphthalene with chlorosulfonic acid to form naphthalene-1-sulfonyl chloride. This intermediate is then reacted with ethylamine to yield this compound. The reaction conditions often involve the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-ethylnaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethylnaphthalene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, this compound can inhibit the synthesis of folic acid, which is essential for DNA production in bacteria. This mechanism is similar to that of other sulfonamide antibiotics .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the ethyl group but has similar chemical properties.
N-methylnaphthalene-1-sulfonamide: Contains a methyl group instead of an ethyl group.
N-ethylnaphthalene-2-sulfonamide: The sulfonamide group is attached to the second position of the naphthalene ring.
Uniqueness
N-ethylnaphthalene-1-sulfonamide is unique due to the specific positioning of the ethyl group and the sulfonamide group on the naphthalene ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
N-ethylnaphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-13-16(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNXKFOTUQEPDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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